molecular formula C15H11N5O2 B2922941 N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396760-49-8

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2922941
CAS No.: 1396760-49-8
M. Wt: 293.286
InChI Key: OCNQVXDIOAVTMS-UHFFFAOYSA-N
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Description

N-(2-Phenoxypyrimidin-5-yl)pyrazine-2-carboxamide is a synthetic chemical scaffold designed for research applications. This compound features a pyrazinecarboxamide core, a structure recognized in scientific literature for its potential in various biochemical investigations. Pyrazine-2-carboxamide derivatives have been explored as inhibitors for specific enzymes, such as Monoamine Oxidase B (MAO-B), a target relevant to neurodegenerative disease research . Furthermore, the phenoxypyrimidine group is a privileged structure in medicinal chemistry, often associated with kinase inhibition and other therapeutic target explorations. The integration of these two motifs creates a novel chemical entity intended for use as a standard or building block in drug discovery, chemical biology, and preclinical research. Researchers can utilize this compound to probe biological pathways, structure-activity relationships (SAR), and enzyme mechanisms. It is supplied exclusively for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c21-14(13-10-16-6-7-17-13)20-11-8-18-15(19-9-11)22-12-4-2-1-3-5-12/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNQVXDIOAVTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-phenoxypyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Antimycobacterial Activity

Pyrazinecarboxamides substituted with alkylamino groups and halogenated phenyl rings exhibit potent activity against Mycobacterium tuberculosis (Mtb). Key examples include:

Compound Name MIC (µg/mL) Selectivity Index (SI) Key Structural Features Reference
5-(Butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1b) 3.13 14 Butylamino chain, CF₃-phenyl
5-(Hexylamino)-N-(p-tolyl)pyrazine-2-carboxamide (4d) 1.56 >10 Hexylamino chain, methylphenyl
N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide ≤2.0 N/A CF₃-phenyl, no alkyl chain
N-(2-Nitrophenyl)pyrazine-2-carboxamide ≥32 N/A Nitro group (ortho position)

Key Observations :

  • Alkyl Chain Length: Increasing alkyl chain length (e.g., hexylamino in 4d vs. butylamino in 1b) correlates with improved MIC values (1.56 vs. 3.13 µg/mL) .
  • Substituent Position : The ortho-nitro derivative (N-(2-nitrophenyl)) shows moderate activity against Mtb H37Rv, while the para-nitro analog is inactive, highlighting positional sensitivity .
  • Electron-Withdrawing Groups : CF₃-substituted phenyl rings enhance antimycobacterial potency (MIC ≤2 µg/mL) .

MAO-B Inhibitors with Pyrazinecarboxamide Scaffolds

Indole-based derivatives demonstrate selective MAO-B inhibition, a key target in neurodegenerative diseases:

Compound Name IC₅₀ (µM) Selectivity Index (SI) Inhibition Mode Reference
N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) 0.78 >120 Competitive

Key Observations :

  • Heterocyclic Substitution: Replacement of phenyl with indole shifts activity toward MAO-B inhibition, achieving nanomolar-level inhibition constants (Kᵢ = 94.52 nM) .
  • Fluorine Substituents : The 3-fluorobenzoyl group enhances selectivity (SI >120 vs. rasagiline’s SI >50) .

Antibacterial and Enzyme-Inhibitory Derivatives

Recent studies highlight pyrazinecarboxamides with activity against multidrug-resistant bacterial strains:

Compound Name Activity (XDR S. Typhi) Alkaline Phosphatase Inhibition Reference
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives MIC ≤16 µg/mL IC₅₀ = 0.29 ± 0.01 µM

Key Observations :

  • Halogenated Aromatics : Bromo and methyl groups on phenyl rings improve antibacterial activity and enzyme inhibition .

Biological Activity

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazines, which are characterized by a six-membered aromatic ring containing nitrogen atoms. The specific structure of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds within the pyrazine family often exhibit significant antiproliferative effects against cancer cell lines. The mechanisms by which this compound exerts its effects may include:

  • Inhibition of Kinases : Similar derivatives have shown inhibitory activity against key kinases involved in cancer progression, such as c-Met and VEGFR-2. For example, related compounds demonstrated IC50 values in the nanomolar range against these targets, suggesting a robust mechanism for inhibiting tumor growth .
  • Induction of Apoptosis : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells. This is often assessed through assays that measure cell viability and morphological changes indicative of programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Target Cell Line IC50 (µM) Mechanism
This compoundA549 (lung cancer)TBDApoptosis induction
Related Derivative 17lMCF-7 (breast cancer)1.05 ± 0.17c-Met/VEGFR-2 inhibition
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazineK562 (leukemia)25Apoptosis via Bcl2/Bax modulation

Case Studies and Research Findings

  • Antiproliferative Activity : In a study evaluating various pyrazine derivatives, one compound exhibited excellent antiproliferative activity against A549, MCF-7, and Hela cell lines with IC50 values ranging from approximately 0.98 to 1.28 µM. This suggests that this compound may possess similar or enhanced activities due to its structural characteristics .
  • Apoptosis Induction : Another study demonstrated that the treatment of K562 leukemia cells with a related pyrazine derivative led to significant apoptosis, characterized by increased sub-G1 populations in flow cytometry analyses and downregulation of anti-apoptotic proteins like Bcl2 . This mechanism may be relevant for understanding how this compound could function in similar contexts.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between pyrazine derivatives and various biological targets, reinforcing the hypothesis that these compounds can effectively modulate cellular pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride under controlled temperatures (120°C). Key intermediates, such as substituted benzoic acid hydrazides, are cyclized to form oxadiazole derivatives. Optimization involves adjusting stoichiometry, solvent polarity, and reaction duration to improve yields (e.g., 41% yield achieved in similar syntheses) . Microwave-assisted synthesis is also effective for accelerating coupling steps, as demonstrated in related pyrazine-carboxamide derivatives .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1632 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons (e.g., pyrimidine C2 at δ 157.49 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks observed in related compounds) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve conformational ambiguities in This compound?

  • Methodological Answer : SHELXL refines crystal structures by modeling hydrogen bonds (e.g., intramolecular N–H⋯N interactions) and thermal displacement parameters. For asymmetric units with multiple independent molecules (e.g., 3 molecules per unit), symmetry operations and restraints on bond lengths/angles improve convergence. SHELXE is robust for experimental phasing in low-symmetry space groups .

Q. What kinetic strategies elucidate the competitive inhibition mechanism of this compound against monoamine oxidase B (MAO-B)?

  • Methodological Answer :

  • Enzyme assays : Measure IC₅₀ values (e.g., 0.78 µM for MAO-B inhibition) using fluorometric or spectrophotometric substrates.
  • Lineweaver-Burk plots : Differentiate competitive vs. non-competitive inhibition by analyzing Km and Vmax shifts.
  • Molecular docking : Simulate binding poses to validate interactions with MAO-B’s flavin adenine dinucleotide (FAD) pocket, as shown for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide .

Q. How do structural modifications influence selectivity for MAO-B over MAO-A?

  • Methodological Answer : Introduce substituents at the pyrimidine ring (e.g., 3-fluoro or 4-chloro groups) to enhance hydrophobic interactions with MAO-B’s substrate cavity. Selectivity indices (SI > 120) are determined by comparing IC₅₀ ratios (MAO-A/MAO-B) across derivatives .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across assay platforms?

  • Methodological Answer :

  • Standardize assay conditions : Control pH, temperature, and enzyme concentration (e.g., 0.1–1.0 µg/mL MAO-B).
  • Validate with positive controls : Use rasagiline (SI > 50) to benchmark selectivity .
  • Statistical analysis : Apply ANOVA to compare replicate measurements and identify outliers in dose-response curves .

Q. What crystallographic metrics distinguish genuine polymorphism from experimental artifacts in this compound?

  • Methodological Answer :

  • R-factor analysis : Acceptable R₁ values < 0.05 for high-resolution data (<1.0 Å).
  • Thermal ellipsoid plots : Disordered regions with elongated ellipsoids suggest artifacts.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π interactions) to confirm packing motifs .

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